molecular formula C20H18O3 B14679423 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-1-benzopyran-4-one CAS No. 37118-93-7

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14679423
CAS No.: 37118-93-7
M. Wt: 306.4 g/mol
InChI Key: LKJYYNYTDBIAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a hydroxy group, a prenyl group, and a phenyl group attached to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. The specific conditions for this compound may include:

    Starting Materials: Phenol derivatives, β-ketoesters

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Reaction Conditions: Elevated temperatures (100-150°C) and solvent systems like ethanol or toluene

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency

    Purification Techniques: Crystallization, distillation, or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form dihydro derivatives.

    Substitution: The phenyl and prenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions

Major Products

    Oxidation Products: Quinones, hydroxyquinones

    Reduction Products: Dihydro derivatives

    Substitution Products: Various substituted coumarins depending on the reagents used

Scientific Research Applications

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its chromophore properties.

    Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: Acts as a competitive inhibitor of monoamine oxidase, affecting neurotransmitter metabolism.

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Effects: Modulates inflammatory pathways by inhibiting key enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Lacks the prenyl and phenyl groups, simpler structure.

    4-Methylumbelliferone: Contains a methyl group instead of the prenyl group.

    Osthenol: Similar structure but with different substituents on the chromenone core.

Uniqueness

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one is unique due to its specific combination of hydroxy, prenyl, and phenyl groups, which confer distinct biological activities and chemical properties compared to other coumarins.

Properties

CAS No.

37118-93-7

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

7-hydroxy-8-(3-methylbut-2-enyl)-3-phenylchromen-4-one

InChI

InChI=1S/C20H18O3/c1-13(2)8-9-15-18(21)11-10-16-19(22)17(12-23-20(15)16)14-6-4-3-5-7-14/h3-8,10-12,21H,9H2,1-2H3

InChI Key

LKJYYNYTDBIAEY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.